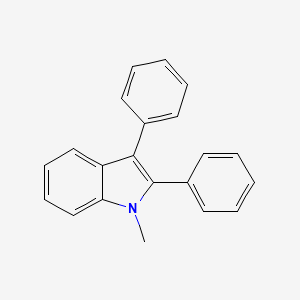
1H-Indole, 1-methyl-2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-methyl-2,3-diphenyl- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and synthetic drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-methyl-2,3-diphenyl- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl groups at the 2 and 3 positions of the indole ring. The methyl group at the 1 position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 1H-Indole, 1-methyl-2,3-diphenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired compound in large quantities.
化学反应分析
Types of Reactions
1H-Indole, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
1H-Indole, 1-methyl-2,3-diphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole, 1-methyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.
相似化合物的比较
Similar Compounds
1H-Indole, 2,3-dimethyl-: Similar structure but with methyl groups at the 2 and 3 positions instead of phenyl groups.
1H-Indole, 1-methyl-: Lacks the phenyl groups at the 2 and 3 positions.
1H-Indole, 2,3-diphenyl-: Lacks the methyl group at the 1 position.
Uniqueness
1H-Indole, 1-methyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its overall stability and solubility.
属性
CAS 编号 |
6121-45-5 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-methyl-2,3-diphenylindole |
InChI |
InChI=1S/C21H17N/c1-22-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI 键 |
GLZYQDUARIJZFU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)


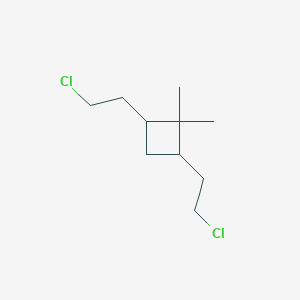
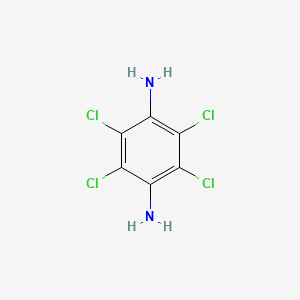
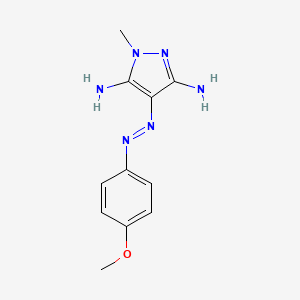

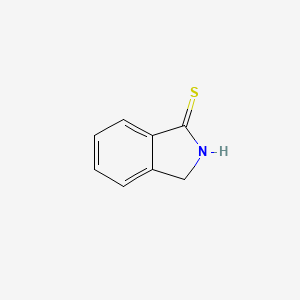
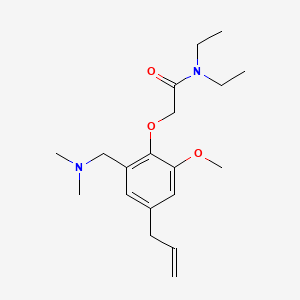



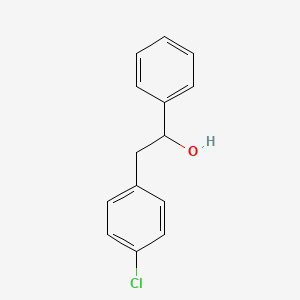
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
